![molecular formula C7H13BrO2 B108730 2-(2-Bromoethoxy)tetrahydro-2H-pyran CAS No. 17739-45-6](/img/structure/B108730.png)
2-(2-Bromoethoxy)tetrahydro-2H-pyran
Overview
Description
2-(2-Bromoethoxy)tetrahydro-2H-pyran is an organic building block . It has been synthesized by employing 2-bromoethanol as a starting reagent .
Synthesis Analysis
This compound may be used in the synthesis of various chemical compounds . For example, it may be used in the synthesis of 4-(2-chloroethoxy)benzenesulfonyl chloride, estrogen ligands bearing carborane , and 2-hydroxyethyl derivatives of cardiolipin analogs .Molecular Structure Analysis
The empirical formula of 2-(2-Bromoethoxy)tetrahydro-2H-pyran is C7H13BrO2 . The molecular weight is 209.08 .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.482 (lit.) . It has a boiling point of 62-64 °C/0.4 mmHg (lit.) and a density of 1.384 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Preparation of 2-Hydroxyethyl Derivatives of Cardiolipin Analogs This compound is used in the preparation of 2-hydroxyethyl derivatives of cardiolipin analogs . Cardiolipin is a phospholipid that plays a crucial role in several biological processes, including mitochondrial function. The derivatives could potentially be used to study these processes in more detail.
Synthesis of Furan-Fused Compounds
Furan-fused compounds are an important class of heterocyclic compounds with various biological activities. “2-(2-Bromoethoxy)tetrahydro-2H-pyran” is used in their synthesis .
Synthesis of Indoles
Indoles are a class of organic compounds that are widely distributed in the natural world and have significant biological activities. This compound is used in the synthesis of indoles .
Synthesis of Pyrazoles
Pyrazoles are another class of organic compounds with various biological activities. “2-(2-Bromoethoxy)tetrahydro-2H-pyran” is used in the synthesis of pyrazoles .
Synthesis of 4-(2-Chloroethoxy)benzenesulfonyl Chloride
This compound may be used in the synthesis of 4-(2-chloroethoxy)benzenesulfonyl chloride . This product could potentially be used as a reagent in organic synthesis.
6. Synthesis of Estrogen Ligands Bearing Carborane Estrogen ligands bearing carborane are potentially useful in the treatment of hormone-dependent diseases. “2-(2-Bromoethoxy)tetrahydro-2H-pyran” may be used in their synthesis .
Safety and Hazards
Mechanism of Action
Target of Action
2-(2-Bromoethoxy)tetrahydro-2H-pyran is an organic building block It’s known to be used in the synthesis of various organic compounds .
Mode of Action
The compound has been synthesized by employing 2-bromoethanol as a starting reagent . It interacts with its targets through chemical reactions to form new compounds. The exact mode of action depends on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
It’s used in the synthesis of various organic compounds, including 2-hydroxyethyl derivatives of cardiolipin analogs, furan-fused compounds, indoles, and pyrazoles . These compounds could potentially influence various biochemical pathways.
Result of Action
The molecular and cellular effects of 2-(2-Bromoethoxy)tetrahydro-2H-pyran’s action would depend on the specific compounds it’s used to synthesize. For instance, it’s used in the preparation of 2-hydroxyethyl derivatives of cardiolipin analogs , which could potentially have effects on cell membrane structure and function.
properties
IUPAC Name |
2-(2-bromoethoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUOLJOTJRUDIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884985 | |
Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethoxy)tetrahydro-2H-pyran | |
CAS RN |
17739-45-6 | |
Record name | 2-(2-Bromoethoxy)tetrahydro-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17739-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017739456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17739-45-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Bromoethoxy)tetrahydro-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary function of 2-(2-Bromoethoxy)tetrahydro-2H-pyran in carbohydrate synthesis?
A1: 2-(2-Bromoethoxy)tetrahydro-2H-pyran acts as a hydroxyethylating agent, enabling the introduction of a hydroxyethyl group (-CH₂CH₂OH) onto specific hydroxyl groups within carbohydrate molecules. This modification is achieved through a nucleophilic substitution reaction, where the hydroxyl group of the sugar displaces the bromine atom in 2-(2-Bromoethoxy)tetrahydro-2H-pyran. [, ]
Q2: Can you provide specific examples of how 2-(2-Bromoethoxy)tetrahydro-2H-pyran has been utilized in carbohydrate modification according to the provided research?
A2: Certainly. The research highlights two specific examples:
- Synthesis of 2-O-(2-hydroxyethyl)-D-glucose: Here, 2-(2-Bromoethoxy)tetrahydro-2H-pyran selectively reacts with the O-2 position of a protected D-glucose derivative. Subsequent deprotection steps yield the final 2-O-(2-hydroxyethyl)-D-glucose. []
- Synthesis of 6-O-(2-hydroxyethyl)-D-glucose: In this case, 2-(2-Bromoethoxy)tetrahydro-2H-pyran reacts with a protected form of D-glucose to introduce the hydroxyethyl group at the O-6 position. Following deprotection, the desired 6-O-(2-hydroxyethyl)-D-glucose is obtained. []
Q3: Why is the use of protecting groups necessary in these reactions?
A3: Protecting groups play a crucial role in ensuring the regioselectivity of the reaction. Carbohydrates possess multiple hydroxyl groups, and without protection, 2-(2-Bromoethoxy)tetrahydro-2H-pyran could react at undesired positions, leading to a mixture of products. The strategic use of protecting groups, such as α,α-dimethoxytoluene or 1,2∶3,5-di-O-methylene, allows for specific hydroxyl groups to be available for reaction with 2-(2-Bromoethoxy)tetrahydro-2H-pyran, directing the modification to the desired location. [, ]
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